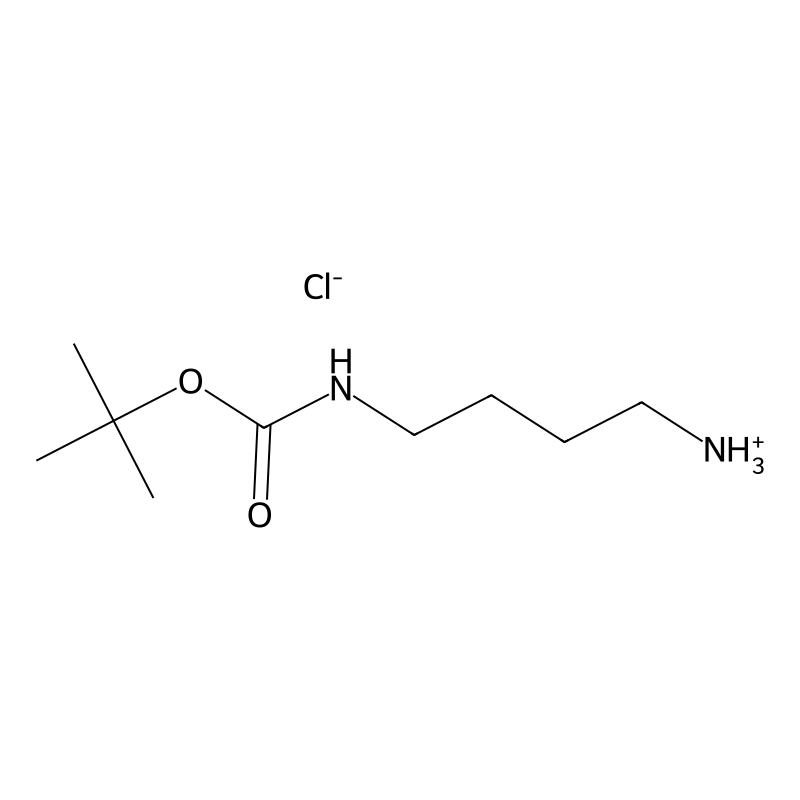

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as N-Boc-1,4-diaminobutane hydrochloride, finds application in organic synthesis as a protected form of 1,4-diaminobutane. The "Boc" group (tert-butyl oxycarbonyl) acts as a protecting group for the amine functionality, allowing for further chemical modifications without affecting the amine. The protection and deprotection of the amine group can be achieved under mild conditions, making it a versatile tool for organic chemists. [Source: Journal of the American Chemical Society, ]

Peptide Synthesis:

Due to its ability to protect the amine group, tert-butyl (4-aminobutyl)carbamate hydrochloride is also valuable in peptide synthesis. It allows for the selective modification and coupling of specific amino acids within a peptide chain while protecting other amine functionalities. This controlled approach is crucial for the creation of complex and diverse peptide structures with desired properties. [Source: Chemical Reviews, ]

Drug Discovery and Delivery:

Research suggests that tert-butyl (4-aminobutyl)carbamate hydrochloride, or its derivatives, may have potential applications in drug discovery and delivery. Studies have explored its use as a carrier molecule for drug conjugation, aiming to improve drug targeting and delivery to specific sites within the body. However, further research is needed to fully understand its potential and efficacy in this field. [Source: International Journal of Pharmaceutics, ]

tert-Butyl (4-aminobutyl)carbamate hydrochloride is a chemical compound with the molecular formula C₉H₂₁ClN₂O₂ and a molecular weight of 224.73 g/mol. It is categorized as a carbamate derivative, featuring a tert-butyl group attached to a 4-aminobutyl chain. This compound is known for its role in organic synthesis, particularly in peptide and protein chemistry. The compound exists as a solid at room temperature and is typically stored under controlled conditions due to its hazardous nature, indicated by the signal word "Danger" on its safety labels .

t-Boc-4-Aminobutylamine hydrochloride itself is not directly involved in biological processes. However, after deprotection, the free amine of 4-aminobutylamine can mimic the effects of the neurotransmitter GABA by binding to GABA receptors in the central nervous system []. This property makes it a valuable tool for studying GABAergic signaling pathways and developing drugs targeting these pathways.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield 4-aminobutyl carbamate, which is useful in further synthetic applications.

- Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides, expanding its utility in organic synthesis.

- Peptide Bond Formation: As a protected amino acid derivative, it can be employed in peptide synthesis, where it reacts with carboxylic acids or other amino acids under coupling conditions.

Several methods are available for synthesizing tert-butyl (4-aminobutyl)carbamate hydrochloride:

- Boc Protection: Starting from 4-aminobutylamine, the reaction with tert-butyl chloroformate can yield tert-butyl (4-aminobutyl)carbamate. The subsequent treatment with hydrochloric acid produces the hydrochloride salt.

- Direct Amine Reaction: The direct reaction of 4-aminobutylamine with tert-butyl isocyanate can also yield the desired carbamate, which can then be converted to its hydrochloride form.

- Alternative Routes: Other synthetic routes may involve the use of different protecting groups or coupling reagents tailored for specific applications in peptide synthesis .

tert-Butyl (4-aminobutyl)carbamate hydrochloride finds applications primarily in:

- Peptide Synthesis: As a protecting group for amino acids during peptide bond formation.

- Pharmaceutical Chemistry: Potentially serving as an intermediate in the synthesis of bioactive compounds.

- Research: Utilized in studies focusing on amine reactivity and carbamate chemistry.

In comparison to other carbamate derivatives, tert-butyl (4-aminobutyl)carbamate hydrochloride exhibits unique characteristics due to its specific side chain structure and protective tert-butyl group. Below are some similar compounds:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| tert-Butyl (10-aminodecyl)carbamate | 216961-61-4 | 0.97 |

| tert-Butyl (3-hydroxybutyl)carbamate | 167216-30-0 | 0.95 |

| N-(tert-butoxycarbonyl)-1,4-butanediamine | 51857-17-1 | 0.97 |

These compounds share structural similarities but differ in their functional groups and potential applications within organic synthesis and medicinal chemistry .

tert-Butyl (4-aminobutyl)carbamate hydrochloride represents a significant compound in the realm of organic synthesis, formally designated by the CAS number 33545-98-1. The compound exists as the hydrochloride salt of tert-butyl N-(4-aminobutyl)carbamate, which itself carries the CAS number 68076-36-8. This nomenclature reflects the systematic IUPAC designation, where the compound is identified as tert-butyl N-(4-aminobutyl)carbamate hydrochloride, emphasizing both the protecting group functionality and the salt form.

The molecular structure comprises a four-carbon aliphatic chain terminated with an amino group at one end and protected by a tert-butoxycarbonyl group at the other end, with the entire molecule existing as a hydrochloride salt. Alternative nomenclature includes N-Boc-1,4-butanediamine hydrochloride and BOC-1,4-diaminobutane hydrochloride, reflecting its role as a protected diamine derivative. The compound's systematic name underscores its dual nature as both a protected amine and a reactive building block for further synthetic elaboration.

The structural designation follows established conventions for carbamate nomenclature, where the tert-butyl group provides steric bulk and acid-labile protection characteristics. The hydrochloride salt form enhances the compound's solubility properties and storage stability compared to the free base, making it more practical for laboratory handling and commercial applications. This salt formation also facilitates purification processes and enables more precise analytical characterization through standard techniques.

Historical Development in Organic Synthesis

The development of tert-butyl (4-aminobutyl)carbamate hydrochloride is intrinsically linked to the broader evolution of protecting group chemistry, particularly the introduction and widespread adoption of the tert-butoxycarbonyl protecting group by Louis Carpino in 1957. The Boc protecting group revolutionized peptide synthesis and organic chemistry by providing a stable, acid-labile protection method for amino functionalities that could be selectively removed under mild acidic conditions while remaining stable to basic conditions.

The specific application of Boc protection to 1,4-diaminobutane emerged from the need for selectively protected diamines in pharmaceutical synthesis and peptide chemistry. The compound gained prominence as researchers recognized the utility of having one protected and one free amino group, enabling sequential functionalization strategies that were previously challenging to achieve. This selective protection capability proved particularly valuable in the synthesis of polyamine derivatives and pharmaceutical intermediates where precise control over amino group reactivity was essential.

Molecular Architecture and Stereochemical Features

The molecular architecture of tert-Butyl (4-aminobutyl)carbamate hydrochloride is characterized by a linear aliphatic backbone connecting two nitrogen-containing functional groups [2] [17]. The compound exhibits the molecular formula C₉H₂₁ClN₂O₂ with a molecular weight of 224.73 grams per mole [2] [17]. The structural framework comprises a tert-butyl carbamate protecting group linked to a four-carbon alkyl chain terminated by a primary amine function, with the hydrochloride counterion providing charge neutralization [1] [6].

Table 1: Molecular Structure and Identification Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁ClN₂O₂ |

| Molecular Weight (g/mol) | 224.73 |

| CAS Number | 33545-98-1 |

| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate hydrochloride |

| InChI | InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |

| InChI Key | GWPFSBFDCMJTSD-UHFFFAOYSA-N |

| SMILES | NCCCCNC(OC(C)(C)C)=O.[H]Cl |

| Canonical SMILES | Cl.CC(C)(C)OC(=O)NCCCCN |

The stereochemical profile of this compound is relatively straightforward due to the absence of chiral centers in the molecular structure [2] [17]. The tert-butyl group adopts a tetrahedral geometry around the central carbon atom, with the three methyl substituents providing significant steric bulk [13]. This steric hindrance influences the conformational preferences of the carbamate linkage and affects the overall molecular dynamics [24]. The aliphatic chain exhibits considerable conformational flexibility, allowing for multiple rotational states around the carbon-carbon bonds [18].

The carbamate functional group represents a key structural feature, combining characteristics of both ester and amide functionalities [4] [24]. The carbonyl carbon exhibits partial positive charge character, making it susceptible to nucleophilic attack, while the nitrogen atom participates in resonance stabilization with the carbonyl group [24]. This electronic distribution contributes to the stability of the Boc protecting group under basic conditions while maintaining susceptibility to acidic deprotection conditions .

Crystallographic and Conformational Studies

Limited crystallographic data are available specifically for tert-Butyl (4-aminobutyl)carbamate hydrochloride, though structural studies of related carbamate compounds provide insight into likely conformational preferences [10] [12]. Analogous tert-butyl carbamate derivatives typically exhibit characteristic hydrogen bonding patterns in the solid state, with the carbamate nitrogen serving as a hydrogen bond donor [10] [12].

Conformational analysis of the flexible butyl chain suggests multiple accessible conformations in solution [18] [24]. The gauche and anti conformations around the carbon-carbon bonds create a dynamic equilibrium that influences the compound's physical properties and reactivity [24]. Nuclear magnetic resonance studies of related compounds indicate that the tert-butyl group maintains a preferred orientation that minimizes steric interactions with the alkyl chain [23] [24].

The crystalline packing of hydrochloride salts of amino compounds typically involves ionic interactions between the protonated amine and chloride counterion [12]. These electrostatic interactions contribute to the enhanced stability and altered solubility profile compared to the neutral compound [15] . Intermolecular hydrogen bonding networks involving both the carbamate and ammonium functionalities likely contribute to the solid-state structure [10] [12].

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [24]. The carbamate carbonyl typically appears around 1690-1720 cm⁻¹, while N-H stretching vibrations occur in the 3200-3500 cm⁻¹ region [24]. The tert-butyl group contributes characteristic C-H stretching and bending modes in the aliphatic region [24].

Solubility and Stability Profiles

The solubility characteristics of tert-Butyl (4-aminobutyl)carbamate hydrochloride are significantly influenced by the presence of both hydrophilic and hydrophobic structural elements [13] [14]. The hydrochloride salt form exhibits enhanced solubility in polar protic solvents compared to the free base, with documented solubility in dimethyl sulfoxide and other polar aprotic solvents [6] [15]. The polar carbamate and ammonium functionalities provide sites for hydrogen bonding and ionic interactions with solvent molecules [13] [18].

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid powder |

| Appearance | White to yellow powder or crystals |

| Purity (typical) | 95% |

| Storage Temperature | 2-8°C (Refrigerator) |

| Stability | Stable under recommended storage conditions |

| Solubility | Soluble in DMSO, polar solvents |

| Exact Mass (g/mol) | 224.12916 |

The tert-butyl group contributes hydrophobic character that limits solubility in highly polar aqueous systems [13]. This amphiphilic nature results in moderate solubility in mixed solvent systems and organic solvents of intermediate polarity [18]. The compound demonstrates limited water solubility, which is typical for tert-butyl carbamate derivatives [13] [14].

Stability studies indicate that tert-Butyl (4-aminobutyl)carbamate hydrochloride maintains chemical integrity under standard storage conditions when kept at refrigerated temperatures [15] . The compound exhibits stability toward ambient moisture and atmospheric oxygen under normal handling conditions [14] [15]. The tert-butyl carbamate protecting group is known for its resistance to basic hydrolysis and nucleophilic attack under mild conditions .

Thermal stability assessments suggest that the compound undergoes decomposition at elevated temperatures, with the tert-butyl group being particularly susceptible to elimination reactions . The stability profile supports storage at reduced temperatures to minimize potential degradation pathways [15]. The hydrochloride salt form contributes to overall stability by reducing the basicity of the terminal amine function [6] .

The compound demonstrates susceptibility to acidic conditions, which can promote deprotection of the tert-butyl carbamate group . This acid lability represents an important synthetic feature, allowing for selective removal of the protecting group under controlled conditions [4] . The stability in neutral and basic media makes the compound suitable for use in various synthetic transformations where the protecting group must remain intact .